N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Description
N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-4-13-18(22-19(23)15-9-6-5-7-10-15)20(24)21-16-11-8-12-17(14-16)25-2/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJVZCGUKFERJT-FLXMTRENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C(=O)NC1=CC(=CC=C1)OC)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves several steps. One common method includes the reaction of 3-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a hexa-2,4-dien-2-yl derivative under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .
Scientific Research Applications
N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide can be compared with other similar compounds, such as:
N-[(2E,4E)-1-(3-bromoanilino)-1-oxohexa-2,4-dien-2-yl]benzamide: This compound has a similar structure but with a bromine atom instead of a methoxy group, which can lead to different chemical and biological properties.
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide: This compound has a methoxy group at a different position, which can affect its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
